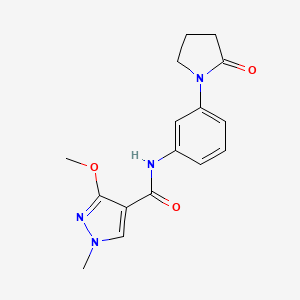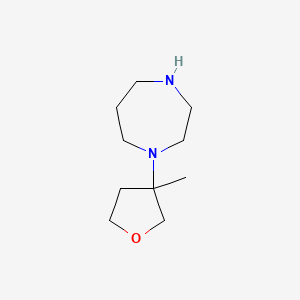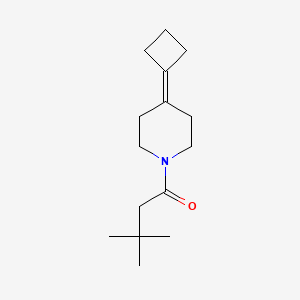
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one, also known as CPP or CPP-115, is a compound that belongs to the family of piperidine derivatives. It is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 works by inhibiting the enzyme, GABA-AT, which is responsible for breaking down the neurotransmitter GABA in the brain. This leads to an increase in the levels of GABA in the brain, which in turn leads to an increase in the activity of GABA receptors. This results in a decrease in the activity of excitatory neurotransmitters, such as glutamate, leading to a calming effect on the brain.
Biochemical and Physiological Effects:
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in the activity of GABA receptors. This results in a decrease in the activity of excitatory neurotransmitters, such as glutamate, leading to a calming effect on the brain. 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has also been shown to have a positive effect on cognitive function, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 is its potency and selectivity as a GABA-AT inhibitor. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 is its solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115. One area of interest is its potential applications in the treatment of addiction, particularly in the context of opioid addiction. Another area of interest is its potential applications in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to better understand the long-term effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 on cognitive function and memory.
Métodos De Síntesis
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 can be synthesized using a multi-step process that involves the reaction of 4-cyclobutylidene-1,2,3,6-tetrahydropyridine with 3,3-dimethylbutanone in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques to obtain 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 in its pure form.
Aplicaciones Científicas De Investigación
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has a positive effect on cognitive function, memory, and learning. It has also been shown to have potential applications in the treatment of addiction, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-15(2,3)11-14(17)16-9-7-13(8-10-16)12-5-4-6-12/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUGBDGQKNVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(=C2CCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2692971.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)
![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)

![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)
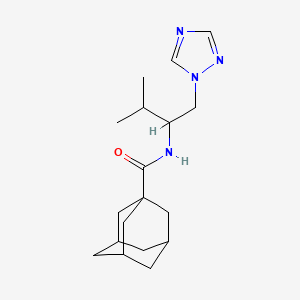

![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)
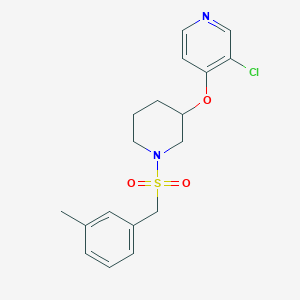
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)
